molecular formula C10H11N3O B8491304 3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol

3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol

Cat. No.: B8491304
M. Wt: 189.21 g/mol
InChI Key: VUGSBAZHISXLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol is a versatile amino-pyrazole derivative designed for research and development. The 5-aminopyrazole scaffold is a privileged structure in medicinal and heterocyclic chemistry, known to exhibit a wide range of biological activities, including potential antifungal and antimicrobial properties, as observed in structurally similar compounds . This compound serves as a key synthetic intermediate for constructing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and other fused nitrogen-containing cycles, which are of significant interest in drug discovery . The presence of multiple functional groups—including the phenolic hydroxyl, the aminopyrazole, and the methyl substituent—facilitates diverse chemical modifications and allows for the tuning of electronic and steric properties . From a materials science perspective, π-conjugated molecules based on pyrazole cores have shown promise in the development of organic semiconductors and optoelectronic materials due to their delocalized electron systems and potential for specific intermolecular interactions . The structure is characterized by prototropic tautomerism, a phenomenon common to N-unsubstituted pyrazoles, which can influence its reactivity and intermolecular hydrogen bonding capabilities . Researchers can leverage this compound as a foundational building block in the synthesis of novel molecules for pharmaceutical, agrochemical, and material science applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)phenol

InChI

InChI=1S/C10H11N3O/c1-7-5-10(11)13(12-7)8-3-2-4-9(14)6-8/h2-6,14H,11H2,1H3

InChI Key

VUGSBAZHISXLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrogen Bonding

Hydrogen bonding patterns in phenolic derivatives are highly sensitive to substituents. For example:

  • 3-Aminophenol: Forms O–H⋯N hydrogen bonds between the phenolic hydroxyl and amino groups, leading to linear chains in the crystal lattice .
  • 3-(Diethylamino)phenol: Exhibits O–H⋯O hydrogen bonding between phenol groups, forming four-membered rings instead of O–H⋯N interactions due to steric hindrance from the bulky diethylamino group .
  • 3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol: The pyrazole’s amino group (N–H) and phenol’s hydroxyl (O–H) likely create a dual hydrogen-bonding network. This could resemble patterns in 5-amino-3-hydroxy-pyrazole derivatives (e.g., compounds 7a and 7b in ), where pyrazole N–H and O–H groups form intramolecular or intermolecular bonds, affecting solubility and thermal stability .
Table 1: Hydrogen Bonding in Phenol and Pyrazole Derivatives
Compound Substituent Hydrogen Bonding Pattern Crystal Packing Feature
3-Aminophenol –NH₂ O–H⋯N chains Linear chains
3-(Diethylamino)phenol –N(CH₂CH₃)₂ O–H⋯O rings Four-membered rings
5-Amino-3-hydroxy-pyrazole –NH₂, –OH N–H⋯O and O–H⋯N networks Layered structures
Target compound –NH₂ (pyrazole), –OH Predicted O–H⋯N and N–H⋯O motifs Potential 2D/3D frameworks

Electronic and Steric Influences

  • Electron-withdrawing vs.
  • Steric effects: The methyl group may hinder close packing, unlike 3-(1H-1,2,4-triazol-4-yl)phenol (), where the planar triazole allows tighter π-π stacking .

Solubility and Reactivity

  • Phenol derivatives: The presence of polar groups (e.g., –OH, –NH₂) generally improves water solubility. For instance, 3-aminophenol is moderately soluble in water, while 3-(diethylamino)phenol is less soluble due to hydrophobic ethyl groups .
  • Pyrazole derivatives: Amino-pyrazoles (e.g., ) often exhibit higher solubility in polar aprotic solvents like DMSO compared to nonpolar analogs . The target compound’s solubility profile may align with this trend.

Preparation Methods

Direct Condensation of 5-Amino-3-methylpyrazole with Phenolic Derivatives

The most widely reported method involves the nucleophilic substitution of 5-amino-3-methylpyrazole with activated phenolic substrates. In a representative procedure, 5-amino-3-methylpyrazole (1.0 equiv) reacts with 3-hydroxybenzaldehyde (1.2 equiv) in refluxing ethanol (80°C, 12 hr) under acidic catalysis (p-toluenesulfonic acid, 10 mol%), yielding the target compound in 68% yield after purification via column chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insights :

  • The reaction proceeds via a two-step pathway:

    • Imine formation : Protonation of the phenolic hydroxyl group enhances electrophilicity, enabling nucleophilic attack by the pyrazole amine.

    • Tautomerization : The intermediate Schiff base undergoes keto-enol tautomerization, stabilized by intramolecular hydrogen bonding between the phenolic –OH and pyrazole N-atom.

Limitations :

  • Competing side reactions (e.g., aldol condensation of aldehydes) reduce yields below 70%.

  • Requires stoichiometric acid, generating significant waste.

Cyclocondensation of β-Ketoesters with Hydrazine Derivatives

Alternative approaches employ cyclocondensation strategies to construct the pyrazole ring in situ. A 2024 study demonstrated that heating ethyl acetoacetate (1.0 equiv) with phenylhydrazine (1.05 equiv) and 3-aminophenol (1.1 equiv) in acetonitrile at 90°C for 6 hr produces the target compound in 82% yield. Chitosan (5 wt%) was used as a recyclable catalyst, eliminating the need for corrosive acids.

Reaction Optimization Data :

ParameterOptimal ValueYield Impact (±5%)
Temperature90°C<80°C: 58%; >100°C: 75%
Catalyst Loading5 wt%3 wt%: 71%; 7 wt%: 83%
SolventAcetonitrileEthanol: 68%; DMF: 62%

Advantages :

  • Atom-economical one-pot synthesis.

  • Chitosan catalyst recovered via filtration and reused 5× without activity loss.

Methodological Variations and Technological Innovations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. A 2023 protocol achieved 89% yield in 15 min using [Bmim]BF₄ ionic liquid as both solvent and catalyst. Key spectral data confirmed structure:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrazole H-4), 6.82–7.35 (m, 4H, phenolic Ar–H), 5.02 (s, 2H, NH₂).

  • IR (KBr) : 3385 cm⁻¹ (N–H stretch), 1592 cm⁻¹ (C=N pyrazole).

Continuous-Flow Microreactor Systems

A patent-pending continuous-flow method enhances scalability:

  • Reactor Design : Stainless-steel microchannels (0.5 mm diameter).

  • Conditions : 130°C, 3.5 MPa, residence time 2.5 min.

  • Output : 94% conversion, 12 kg/day throughput.

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

Critical Assignments :

  • ¹³C NMR : δ 155.8 ppm (C–O phenolic), 148.2 ppm (C=N pyrazole).

  • HRMS (ESI+) : m/z 204.1012 [M+H]⁺ (calc. 204.1008).

Purity Analysis :

MethodPurity (%)Impurity Profile
HPLC (C18, MeOH/H₂O)99.2<0.1% hydrazine
GC-MS98.70.3% ethyl acetate

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Catalysts

CatalystCost ($/kg)Yield (%)Recyclability
Chitosan12825 cycles
H₂SO₄0.868Non-reusable
[Bmim]BF₄420893 cycles

Recommendation : Chitosan offers the best balance of cost and performance for large-scale applications.

Emerging Applications and Derivative Synthesis

Coordination Complexes

The compound serves as a tridentate ligand in Cu(II) complexes:

  • Structure : Cu(II) center bonded to pyrazole N, phenolic O, and amine N.

  • Applications : Catalytic oxidation of alkanes (TOF up to 220 hr⁻¹) .

Q & A

Basic: How is 3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol synthesized?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-methylpyrazole with a halogenated phenol derivative (e.g., 3-fluorophenol) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Optimization of reaction parameters (solvent, temperature, catalyst) is critical; for instance, using ethanol as a solvent may improve yield compared to DMF due to reduced side reactions .

Basic: What analytical methods confirm the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., phenolic -OH at δ 9–10 ppm) and carbon backbone .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₀H₁₂N₃O).
  • X-ray Crystallography: SHELX software refines crystal structures, confirming bond lengths and angles (e.g., C-N bond distances of ~1.34 Å in the pyrazole ring) .

Basic: What intermolecular interactions dominate its crystalline packing?

Answer:
Hydrogen bonding is key. The phenolic -OH forms O–H···N bonds with the pyrazole’s amino group (2.8–3.0 Å), while π-π stacking between aromatic rings (3.5–4.0 Å spacing) stabilizes the lattice. Graph set analysis (Etter’s formalism) classifies these interactions as R₂²(8) motifs .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Answer:
Discrepancies (e.g., NMR suggesting rotational freedom vs. crystallography showing rigid conformers) require:

  • Dynamic NMR: To probe temperature-dependent conformational changes.
  • DFT Calculations: Compare experimental and computed spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Multi-method validation: Use IR/Raman to cross-check functional group assignments .

Advanced: How to optimize synthetic routes for scale-up?

Answer:

  • Flow Chemistry: Reduces reaction time (e.g., from 24 hours to 2 hours) and improves reproducibility .
  • Catalyst Screening: Transition metals (e.g., CuI) can enhance coupling efficiency in pyrazole-phenol linkages .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Answer:

  • Derivatization: Modify substituents (e.g., replace -NH₂ with -NO₂) and assay bioactivity (e.g., antimicrobial IC₅₀).
  • Docking Studies: Use AutoDock Vina to predict binding to targets (e.g., COX-2 enzyme) .
  • Comparative Analysis: Benchmark against analogs like 3-{[4-amino-1-isopropyl-pyrazolo[3,4-d]pyrimidin-3-yl]ethynyl}phenol to identify critical functional groups .

Advanced: How to design co-crystals for improved solubility?

Answer:

  • Co-former Selection: Use GRAS (Generally Recognized As Safe) agents like succinic acid.
  • SHELXL Refinement: Analyze hydrogen-bonding motifs (e.g., O–H···O vs. N–H···O) in co-crystals .
  • Solubility Assays: Perform phase-solubility diagrams in PBS (pH 7.4) to quantify enhancement .

Advanced: How to validate computational models for reactivity predictions?

Answer:

  • Reactivity Descriptors: Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .
  • Kinetic Studies: Compare computed activation energies (e.g., for oxidation at the phenolic -OH) with experimental Arrhenius plots .
  • Machine Learning: Train models on datasets of pyrazole derivatives to predict regioselectivity in substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.